3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoesäure

Übersicht

Beschreibung

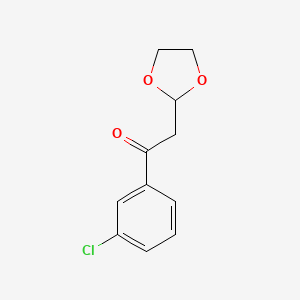

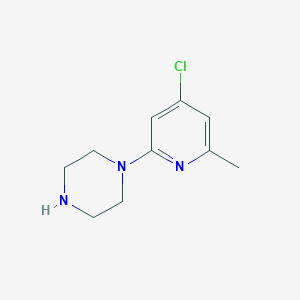

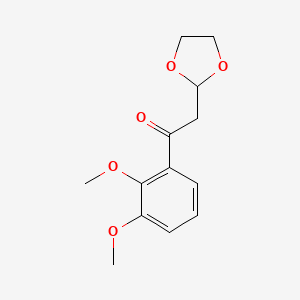

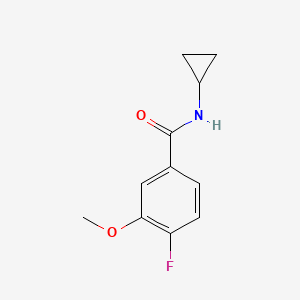

“3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a benzoic acid group and a methoxy group .

Molecular Structure Analysis

The molecular structure of “3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid” is characterized by the presence of an imidazole ring attached to a benzoic acid group via a methoxy bridge . The imidazole and benzene rings form a dihedral angle, indicating the three-dimensional nature of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid” include a molecular weight of 213.23 g/mol, a topological polar surface area of 50.8 Ų, and a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen

Synthese von pharmazeutischen Arzneimitteln

Imidazolderivate, wie 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoesäure, sind von entscheidender Bedeutung für die Synthese verschiedener pharmazeutischer Medikamente. Sie zeichnen sich durch eine breite Palette biologischer Aktivitäten aus, darunter antibakterielle, antifungale und antivirale Eigenschaften . Diese Verbindung kann zur Entwicklung neuer Medikamente verwendet werden, die auf bestimmte Krankheiten abzielen, indem das Wachstum von Krankheitserregern gehemmt oder ihre Replikationsmechanismen gestört werden.

Entwicklung von Antikrebsmitteln

Der Imidazolring ist ein häufiges Merkmal in Verbindungen mit Antikrebsaktivität. Forschungen haben gezeigt, dass Imidazol-haltige Verbindungen bei der gezielten Zerstörung von Krebszellen wirksam sein können . This compound könnte als Vorläufer bei der Synthese neuer Antikrebsmittel verwendet werden, was möglicherweise neue Möglichkeiten für die Krebsbehandlung bietet.

Organische Leuchtdioden (OLEDs)

Imidazolderivate werden in der Elektronikindustrie eingesetzt, insbesondere bei der Entwicklung von OLEDs. Sie können als Liganden in Iridiumkomplexen dienen, die als blaue phosphoreszierende Emitter in OLED-Displays verwendet werden . Diese Anwendung ist entscheidend für die Verbesserung der Effizienz und Farbreinheit von OLED-basierten Bildschirmen.

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s imidazole ring can bind to the heme iron of cytochrome P450, potentially inhibiting its activity. Additionally, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid may interact with other biomolecules such as histidine residues in proteins, affecting their function and stability .

Cellular Effects

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). This compound can modulate gene expression by interacting with transcription factors and altering their activity. Additionally, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production [3][3].

Molecular Mechanism

The molecular mechanism of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid involves its binding interactions with biomolecules. The imidazole ring can coordinate with metal ions in enzymes, leading to inhibition or activation of enzymatic activity. This compound also affects gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of specific genes. These molecular interactions contribute to the compound’s overall biochemical and cellular effects [3][3].

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term studies have shown that 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity [3][3].

Metabolic Pathways

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and overall biological activity [3][3].

Transport and Distribution

Within cells and tissues, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be actively transported into cells via specific transporters or bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is influenced by targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the mitochondria or nucleus, where it can exert its effects on cellular function. These localization patterns are crucial for understanding the compound’s mechanism of action and its impact on cellular processes [3][3].

Eigenschaften

IUPAC Name |

3-methoxy-4-(4-methylimidazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-6-14(7-13-8)10-4-3-9(12(15)16)5-11(10)17-2/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAJYVPPQOVWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1400218.png)

![[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1400233.png)